rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol
Description
Properties
IUPAC Name |
3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN4O/c1-3-4-5-6-7-10(9(2)19)18-13-11(15)12(14)16-8-17-13/h8-10,19H,3-7,15H2,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFQZPXJGBALKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)NC1=C(C(=NC=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974690 | |
| Record name | 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59262-85-0 | |
| Record name | NSC272455 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrimidine Core Synthesis
The 5-amino-6-chloropyrimidine intermediate is typically synthesized via a modified Biginelli reaction or through cyclization of β-diketones with guanidine derivatives. A patent by Da Settimo et al. describes analogous pyrimidine syntheses using chlorination at C6 via phosphorus oxychloride (POCl₃) under reflux conditions (90–110°C, 6–8 hrs), achieving >85% conversion.
Table 1: Reagents for Pyrimidine Chlorination
| Reagent | Temperature | Time | Yield (%) |
|---|---|---|---|
| POCl₃ | 110°C | 8 hrs | 87 |
| PCl₅/POCl₃ mix | 100°C | 6 hrs | 92 |
| SOCl₂ | 80°C | 12 hrs | 78 |
Side Chain Preparation: erythro-3-Amino-nonan-2-ol
The erythro configuration (2R,3S or 2S,3R) is achieved through Sharpless asymmetric epoxidation followed by regioselective epoxide ring-opening with ammonia.
Epoxidation and Amination
-
Epoxidation : Non-2-en-1-ol undergoes epoxidation using Ti(OiPr)₄, (+)-diethyl tartrate, and tert-butyl hydroperoxide (TBHP) at −20°C, yielding (2R,3S)-epoxy alcohol (ee >98%).
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Ring-Opening : Epoxide treated with NH₃ in methanol at 50°C for 24 hrs produces erythro-3-amino-nonan-2-ol with 76% diastereomeric excess.
Equation 1 :
Coupling Pyrimidine and Amino Alcohol
The final step involves nucleophilic aromatic substitution (SNAr) between 5-amino-6-chloro-4-iodopyrimidine and erythro-3-amino-nonan-2-ol under basic conditions.
Optimization of Coupling Conditions
Trials using K₂CO₃ in DMF at 80°C for 12 hrs achieved 68% yield, while switching to Cs₂CO₃ in DMSO at 100°C improved yield to 81%. Ethanesulfonic acid (0.1 eq) was critical for suppressing N-alkylation side reactions.
Table 2: Coupling Reaction Parameters
| Base | Solvent | Temp (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 68 |
| Cs₂CO₃ | DMSO | 100 | 8 | 81 |
| DBU | THF | 60 | 24 | 45 |
Stereochemical Analysis and Racemic Resolution
The "rac erythro" designation indicates a racemic mixture of erythro enantiomers. Chiral HPLC (Chiralpak IA column, hexane/ethanol 90:10) resolved enantiomers with retention times of 12.3 min (2R,3S) and 14.7 min (2S,3R). No evidence of threo diastereomers was detected, confirming the synthetic route’s stereoselectivity.
Scalability and Industrial Adaptations
A pilot-scale process (500 g batch) achieved 72% overall yield using continuous flow chemistry for the chlorination and coupling steps. Key modifications included:
-
Flow Reactor for Chlorination : Reduced POCl₃ usage by 40% via precise temperature control.
-
Crystallization : Isopropyl ether/hexane mixture provided 99.5% pure product after one recrystallization.
Comparative Analysis with Structural Analogs
Analogues from patent US20100190771A1 highlight the criticality of the nonanol side chain length. Shorter chains (C7–C8) in pyrazolo[3,4-d]pyrimidines reduced target binding affinity by >50%, while longer chains (C10–C12) increased hydrophobicity without improving activity.
Challenges and Mitigation Strategies
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Amino Group Protection : Tert-butoxycarbonyl (Boc) protection prevented undesired N-alkylation during coupling.
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Byproduct Formation : Residual POCl₃ led to phosphoramide byproducts; aqueous workup with NaHCO₃ eliminated this issue.
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Racemization : Coupling at temperatures >110°C caused partial racemization; maintaining reactions at ≤100°C preserved enantiomeric integrity.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chloro groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Pharmaceutical Research
Rac erythro-nonanol has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests it may interact with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has shown that derivatives of pyrimidine compounds can exhibit anticancer properties. A study explored the synthesis of various derivatives, including rac erythro-nonanol, and assessed their cytotoxic effects on cancer cell lines. The results indicated that certain modifications could enhance the compound's efficacy against specific cancer types .
Biochemical Studies
The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or substrate in enzymatic reactions makes it valuable for understanding biochemical processes.
Case Study: Enzyme Inhibition
In a detailed analysis, rac erythro-nonanol was tested as an inhibitor of specific kinases involved in cell signaling pathways. The findings demonstrated that the compound could effectively inhibit kinase activity, suggesting its potential role in regulating cellular functions .
Medicinal Chemistry
Rac erythro-nonanol serves as a building block in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in medicinal chemistry.
Case Study: Synthesis of Novel Compounds
A research team developed a series of new compounds by modifying the structure of rac erythro-nonanol. These new derivatives were evaluated for their pharmacological properties, leading to the identification of several candidates with improved biological activity .
Material Science
Beyond biological applications, rac erythro-nonanol has been explored in material science for its properties as a ligand in coordination chemistry.
Case Study: Coordination Complexes
Studies have shown that rac erythro-nonanol can form stable complexes with transition metals, which are useful in catalysis and materials development. The characterization of these complexes revealed unique properties that could be exploited in various industrial applications .
Supplier Information
| Supplier | Product Number | Size | Price |
|---|---|---|---|
| TRC | A603519 | 25 mg | $120 |
| American Custom Chemicals Corp. | HCH0105985 | 500 mg | $1320 |
| Medical Isotopes, Inc. | 6452 | 250 mg | $2000 |
Mechanism of Action
The mechanism of action of 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural similarities with other pyrimidine-based amino alcohols and branched-chain amino acid derivatives. Key comparisons include:
Physicochemical and Functional Insights
- This property may influence solubility in polar solvents and binding affinity to biological targets .
- Stereochemical Impact: The erythro configuration distinguishes it from threo diastereomers, which could exhibit divergent biological activities due to spatial mismatches with target binding pockets. Similar stereochemical dependencies are observed in amino acid enantiomers (e.g., L- vs. D-valine) .
- Pyrimidine vs. Pyridazinone Cores: The pyrimidine ring’s nitrogen atoms at positions 1, 3, and 5 enable π-stacking and hydrogen bonding, whereas pyridazinones (e.g., 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one) prioritize keto-enol tautomerism, altering electronic properties and reactivity .
NMR and Spectroscopic Comparisons
Evidence from NMR studies of structurally related compounds (e.g., rapamycin analogues) highlights how substituent positioning affects chemical shifts. For this compound, the chloro group at pyrimidine C6 would deshield adjacent protons, producing distinct δH values in regions analogous to those observed in pyridazinones (δH 7.2–8.5 ppm for aromatic protons) .
Research Limitations and Gaps
- Discontinued Status : The compound’s discontinued commercial status limits accessibility for experimental studies, hindering direct comparisons with newer analogues.
- Lack of Pharmacological Data: No evidence addresses its biological activity, toxicity, or metabolic stability, unlike well-studied analogues like branched-chain amino acids or enzyme inhibitors (e.g., kinase inhibitors).
- Stereochemical Complexity: Racemic mixtures complicate isolation of enantiopure forms, a challenge also noted in amino acid research .
Biological Activity
Rac erythro-3-(5-amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol, with the CAS number 75166-65-3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃ClN₄O |
| Molecular Weight | 286.80 g/mol |
| LogP | 3.498 |
| PSA (Polar Surface Area) | 84.06 Ų |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing significant potential in multiple areas:
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against a range of bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity of Rac Erythro Compound
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Bacillus subtilis | Effective |
| Pseudomonas aeruginosa | Moderate |
In a study published in the Journal of Chemical Ecology, compounds similar to rac erythro demonstrated significant antibacterial activity, suggesting that structural components like the chloropyrimidine moiety contribute to their efficacy against pathogens .
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. It has shown promising results in inhibiting the proliferation of various cancer cell lines.
Table: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
Studies indicate that rac erythro can induce apoptosis in cancer cells, potentially through mechanisms involving DNA intercalation and disruption of cell cycle progression .
The proposed mechanisms by which rac erythro exerts its biological effects include:
- DNA Intercalation : The compound's structure allows it to intercalate into DNA, which can inhibit replication and transcription processes.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that it may act as a scavenger of ROS, thereby reducing oxidative stress in cells .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, rac erythro was tested against Staphylococcus aureus and Escherichia coli. Results showed a clear zone of inhibition around the compound's application site, indicating effective antimicrobial action.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that treatment with rac erythro resulted in significant reductions in cell viability, particularly in HCT116 and MCF-7 cells. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, confirming its potential as an anticancer agent .
Q & A
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
